1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene
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Overview
Description
1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(bromomethyl)-3,4,5-trifluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation reactions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under the influence of strong bases.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions typically produce alkenes .
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity. The compound can interact with various molecular targets, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromo-2-methyl-4-chlorobenzene
- 1-Bromo-2-chlorobenzene
Comparison: 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to similar compounds, it exhibits different reactivity patterns and can be used to synthesize a wider range of derivatives .
Biological Activity
1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C7H3Br2F3
- CAS Number : 157911-56-3
- Physical State : Liquid
- Boiling Point : Approximately 47–49 °C at reduced pressure
- Density : 1.767 g/mL at 25 °C
The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties.
Biological Activity
This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. It has been studied as an intermediate in the synthesis of broad-spectrum antimicrobial agents, particularly quinolones. These agents are known for their effectiveness against various bacterial strains, suggesting that this compound could play a role in developing new antibiotics .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of certain cytochrome P450 enzymes. Specifically:
- CYP1A2 Inhibitor : This enzyme is involved in drug metabolism and bioactivation of procarcinogens.
- CYP2D6 Inhibitor : This enzyme is crucial for the metabolism of many clinically used drugs.
Inhibition of these enzymes can lead to significant drug-drug interactions and altered pharmacokinetics .
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The halogen atoms facilitate nucleophilic substitution reactions, which can lead to the modification of proteins and nucleic acids within cells. This mechanism is critical for its antimicrobial and potential anticancer activities .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
Study | Findings |
---|---|
Study A (2020) | Demonstrated antimicrobial efficacy against E. coli using derivatives of halogenated benzenes. |
Study B (2021) | Investigated enzyme inhibition profiles showing significant inhibition by fluorinated compounds on CYP450 enzymes. |
Study C (2022) | Explored the synthesis of fluorinated benzene derivatives as potential anticancer agents with promising results in vitro. |
These studies underscore the importance of halogenated compounds in drug development and their potential therapeutic roles.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3,4,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZONGEFKVBZQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CBr)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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